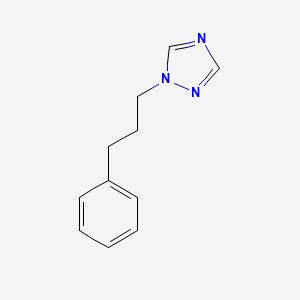

1-(3-phenylpropyl)-1H-1,2,4-triazole

Description

1-(3-Phenylpropyl)-1H-1,2,4-triazole is a triazole derivative characterized by a phenylpropyl substituent (C₆H₅–CH₂CH₂CH₂–) attached to the nitrogen atom of the 1,2,4-triazole ring. This compound belongs to a broader class of 1,2,4-triazoles, which are heterocyclic aromatic molecules containing three nitrogen atoms in a five-membered ring.

Properties

CAS No. |

73725-47-0 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(3-phenylpropyl)-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3/c1-2-5-11(6-3-1)7-4-8-14-10-12-9-13-14/h1-3,5-6,9-10H,4,7-8H2 |

InChI Key |

RVINAWJAGDUCSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=NC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 1-(3-phenylpropyl)-1H-1,2,4-triazole and related triazole derivatives:

Key Structural and Functional Insights

Substituent Effects on Bioactivity Halogenated Phenyl Groups: Compounds like propiconazole and penconazole feature dichlorophenyl substituents, which enhance antifungal activity by interacting with fungal cytochrome P450 enzymes . Oxygen-Containing Rings: Propiconazole and azaconazole incorporate dioxolane rings, which stabilize the molecule and prolong environmental persistence . The absence of such rings in this compound may result in faster degradation.

Lipophilicity and Pharmacokinetics The phenylpropyl group in the target compound increases lipophilicity compared to shorter-chain analogs (e.g., 1-(4-cyanobenzyl)-1H-1,2,4-triazole). This property could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted drugs .

Regulatory and Safety Considerations Fluconazole intermediates with epoxy groups exhibit genotoxicity, necessitating stringent impurity control during API synthesis . The absence of reactive groups (e.g., epoxides) in this compound suggests a safer profile, though detailed toxicological studies are required.

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted synthesis leverages nucleophilic substitution to introduce the 3-phenylpropyl group onto the triazole ring. In a study by Safonov et al., 1H-1,2,4-triazole derivatives were synthesized using (3-bromopropyl)benzene as the alkylating agent under microwave irradiation. The reaction proceeds via deprotonation of the triazole’s N-H group by sodium hydroxide in isopropanol, forming a nucleophilic nitrogen center that attacks the electrophilic carbon of (3-bromopropyl)benzene.

Key parameters include:

-

Temperature : 165°C ensures sufficient activation energy without decomposition.

-

Pressure : 12.2 bar maintains the reaction mixture in a liquid state under microwave conditions.

-

Time : 45 minutes maximizes conversion, reducing (3-bromopropyl)benzene residue to <1%.

Gas chromatography-mass spectrometry (GC-MS) confirmed reaction completeness, with the target compound dominating the chromatogram after 45 minutes.

Advantages and Limitations

Microwave synthesis reduces reaction times from hours to minutes and improves yield reproducibility. However, specialized equipment (e.g., Milestone Flexi Wave systems) and safety protocols for high-pressure operations are required. Scalability remains challenging due to cavity size limitations in commercial microwave reactors.

High-Pressure Synthesis with Ammonium Salts

Protocol Adaptation from 1H-1,2,4-Triazole Patents

A patent by CN105906575A outlines a high-pressure route for 1H-1,2,4-triazole synthesis using formic ether, hydrazine hydrate, and ammonium salts. Adapting this method for 1-(3-phenylpropyl)-1H-1,2,4-triazole involves substituting formic ether with (3-bromopropyl)benzene.

Procedure :

-

Reagent Mixing : (3-Bromopropyl)benzene, hydrazine hydrate, and ammonium chloride are sealed in a high-pressure reactor.

-

Heating Profile : Gradual heating to 150°C under 15 bar pressure, maintained for 6 hours.

-

Workup : Methanol byproducts are evaporated, and the crude product is crystallized from ethanol.

Yield and Purity Considerations

The patent reports 80–85% yields for the parent triazole, but introducing bulky alkyl groups like 3-phenylpropyl may reduce efficiency due to steric hindrance. Elemental analysis and nuclear magnetic resonance (NMR) are critical for verifying substituent incorporation.

Stepwise Electrophilic Substitution

Building the Triazole Core

A study in ACS Omega synthesizes 1,2,4-triazole derivatives through multi-step sequences. For this compound, this approach involves:

-

Core Formation : Condensation of thiosemicarbazide with carboxylic acids to form the triazole ring.

-

Alkylation : Treating the triazole with (3-bromopropyl)benzene in dimethylformamide (DMF) at 80°C for 12 hours.

Spectral Validation

Infrared (IR) spectroscopy confirms N-H stretching at 3200 cm⁻¹ and C-S bonds at 650 cm⁻¹. H NMR exhibits characteristic peaks:

-

Triazole protons: δ 8.2–8.5 ppm (singlet).

-

3-Phenylpropyl chain: δ 2.8–3.1 ppm (triplet, CH₂N) and δ 7.2–7.4 ppm (phenyl aromatic protons).

Catalytic Phase-Transfer Alkylation

Methodology from Royal Society of Chemistry

A protocol for 1-benzyl-1H-1,2,4-triazoles uses tetrabutylammonium iodide (n-Bu₄NI) as a phase-transfer catalyst. Adapting this for this compound:

Conditions :

-

Catalyst : 20 mol% n-Bu₄NI.

-

Solvent : Ethyl acetate/water biphasic system.

-

Oxidant : tert-Butyl hydroperoxide (TBHP) facilitates radical intermediates.

Reaction :

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives using microwave-assisted methods?

Methodological Answer:

Microwave synthesis offers rapid and efficient routes for triazole derivatives. For this compound analogs, optimal conditions include:

- Temperature : 165°C to ensure sufficient energy for cyclization without decomposition.

- Pressure : 12.2 bar to maintain reaction integrity under microwave irradiation.

- Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) may accelerate thioether formation or substitution reactions.

- Reaction Time : Typically 10–30 minutes, depending on substituent reactivity.

Key validation involves elemental analysis (CHNS) , ¹H NMR for structural confirmation, and chromatographic mass spectrometry for purity assessment .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

- ¹H NMR : Identifies proton environments, e.g., aromatic protons (δ 7.2–7.8 ppm) and triazole ring protons (δ 8.0–9.0 ppm).

- ¹³C NMR : Confirms carbon backbone, particularly for distinguishing triazole carbons (100–150 ppm).

- FT-IR : Detects functional groups (e.g., C-N stretches at 1,350–1,500 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 540 g/mol for larger derivatives) .

For intermediates like chloromethyl derivatives, HPLC ensures purity (>95%) before further functionalization .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound derivatives?

Methodological Answer:

Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite Identification : Use hepatic microsomes or in vivo sampling to detect active/inactive metabolites.

- Dose Optimization : Adjust dosing regimens to account for in vivo clearance rates.

- Structural Modifications : Introduce solubilizing groups (e.g., sulfonyl or amino) to enhance bioavailability, as seen in COX-2 inhibitor studies .

Advanced: What methodologies are recommended for studying the environmental fate and degradation pathways of this compound in agricultural settings?

Methodological Answer:

Environmental fate studies require:

- Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25–50°C, monitoring degradation via HPLC.

- Photolysis Experiments : Use UV light (λ = 254–365 nm) to simulate sunlight-induced breakdown.

- Soil Metabolism Assays : Incubate with soil microbiota and analyze metabolites via GC-MS.

- QSAR Modeling : Predict persistence using logP (octanol-water partition coefficient) and topological polar surface area (TPSA).

Similar fungicides like penconazole (logP = 3.8) show moderate soil adsorption and aerobic degradation half-lives of 30–100 days .

Basic: What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?

Methodological Answer:

- Salt Formation : Hydrochloride salts improve water solubility (e.g., 1-(chloromethyl)-1,2,4-triazole hydrochloride ).

- Prodrug Design : Attach hydrolyzable groups (e.g., acetyl or glycosyl) for delayed release.

- Co-solvent Systems : Use DMSO or cyclodextrins in vitro; PEG-based formulations for in vivo delivery.

- Structural Analogues : Introduce polar substituents (e.g., -SO₂NH₂) while maintaining triazole ring integrity .

Advanced: How can enantiomeric separation of this compound derivatives be achieved, and what impact does chirality have on fungicidal efficacy?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane:isopropanol mobile phases.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Chirality significantly affects activity. For example, the (+)-enantiomer of related triazoles exhibits 10–100x higher fungicidal activity against Ascomycetes than the (-)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.